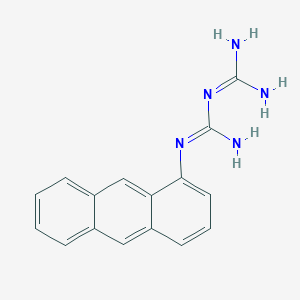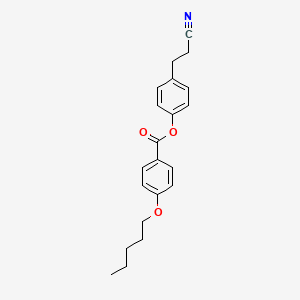
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to a pentyloxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate typically involves the esterification of 4-(2-cyanoethyl)phenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Cyanoethyl)phenyl benzoate
- 4-(Pentyloxy)phenyl 4-(pentyloxy)benzoate
- 4-(2-Cyanoethyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate is unique due to the presence of both a cyanoethyl group and a pentyloxybenzoate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility .
Propriétés
Numéro CAS |
59854-71-6 |
|---|---|
Formule moléculaire |
C21H23NO3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
[4-(2-cyanoethyl)phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-16-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(8-12-20)6-5-15-22/h7-14H,2-6,16H2,1H3 |
Clé InChI |
IMRBKMXFEYMOII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


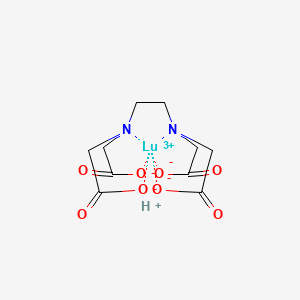
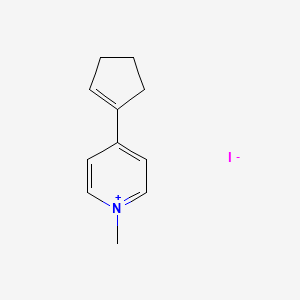
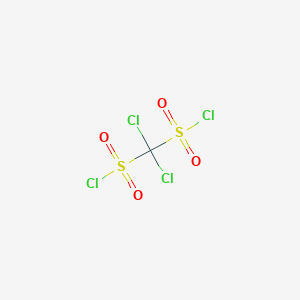
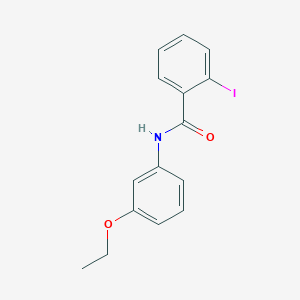
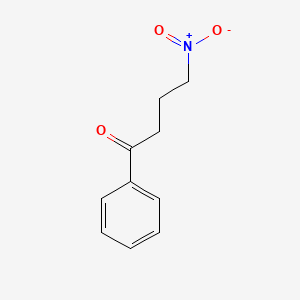
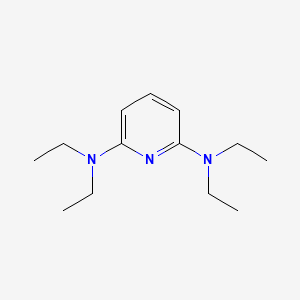
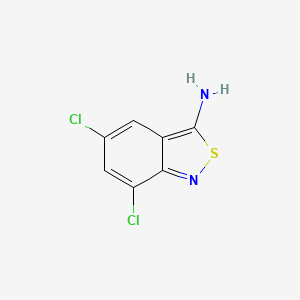
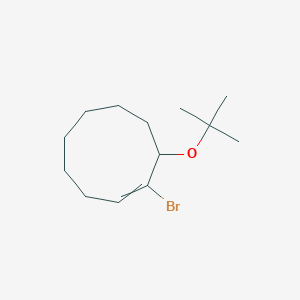
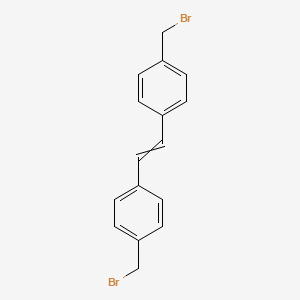
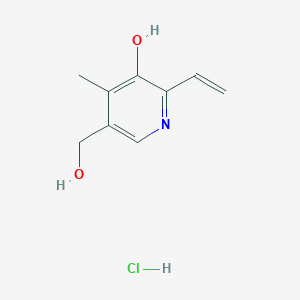
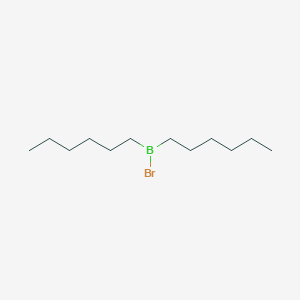
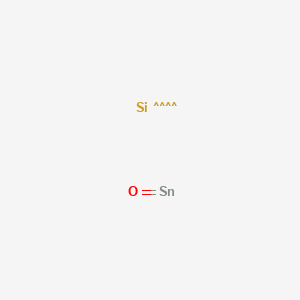
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
